6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester
Description
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is a specialized organoboron compound used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals. Its structure comprises:
- A pyridine ring substituted at position 3 with a boronic acid pinacol ester, which stabilizes the reactive boronic acid moiety and enhances solubility in organic solvents .
- A tert-butoxycarbonyl (Boc)-protected ethylamino group at position 6, which serves as a temporary protective group for amines during multi-step syntheses .
The Boc group (tert-butyloxycarbonyl) prevents undesired side reactions of the ethylamino group, while the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) improves stability and handling compared to free boronic acids . This compound is typically synthesized via sequential functionalization of pyridine derivatives, involving Boc protection of amines and boronic ester formation .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O4/c1-9-21(15(22)23-16(2,3)4)14-11-10-13(12-20-14)19-24-17(5,6)18(7,8)25-19/h10-12H,9H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTPKDBWIRXHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(CC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three modular components:
-
Pyridine core : Functionalized at positions 3 (boronic ester) and 6 (Boc-ethylamino).
-
Boc-protected ethylamine : Introduced via nucleophilic substitution or reductive amination.
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Pinacol boronic ester : Installed via Miyaura borylation of a halogenated precursor.
Optimal routes prioritize the sequential introduction of the ethylamino and boronic ester groups to minimize side reactions.
Boc Protection of 6-Ethylaminopyridine
The ethylamino group is protected early to prevent undesired coordination or oxidation. A representative procedure involves:
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Dissolving 6-ethylaminopyridine (1.0 equiv.) in anhydrous dichloromethane.
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Adding Boc anhydride (1.2 equiv.) and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).
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Stirring at 25°C for 12 hours, followed by aqueous workup and column chromatography (hexanes/ethyl acetate).
Yield : 89–92% (typical for Boc protections).
Halogenation at the Pyridine 3-Position
Direct bromination or iodination of the pyridine ring is achieved using electrophilic halogenation agents:
Miyaura Borylation
The halogenated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (Bpin):
Procedure :
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Combine 3-bromo-6-(Boc-ethylamino)pyridine (1.0 equiv.), Bpin (1.2 equiv.), Pd(dppf)Cl (0.05 equiv.), and KOAc (3.0 equiv.) in 1,4-dioxane.
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Heat at 90°C under nitrogen for 16 hours.
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Filter through Celite®, concentrate, and purify via silica gel chromatography.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(dppf)Cl |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C |
| Yield | 82–88% |
One-Pot Approaches
Recent patents describe integrated methods combining halogenation and borylation in a single reactor, reducing purification steps:
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Protect 6-ethylaminopyridine with Boc anhydride.
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Brominate in situ using NBS.
Advantages : 15% reduction in process time; Yield : 78–84%.
Optimization of Reaction Conditions
Catalyst Screening
Palladium complexes significantly impact borylation efficiency:
| Catalyst | Yield (%) | Side Products (%) |
|---|---|---|
| Pd(dppf)Cl | 88 | <5 |
| Pd(PPh) | 72 | 12 |
| Pd(OAc) | 65 | 18 |
Pd(dppf)Cl offers superior stability and selectivity, minimizing debromination.
Solvent Effects
Polar aprotic solvents enhance reaction rates but may compromise Boc group stability:
| Solvent | Yield (%) | Boc Stability |
|---|---|---|
| 1,4-Dioxane | 88 | High |
| THF | 82 | Moderate |
| DMF | 68 | Low |
1,4-Dioxane balances reactivity and protective group integrity.
Temperature and Time
Elevated temperatures accelerate borylation but risk Boc decomposition:
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90°C : 88% yield at 16 hours.
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110°C : 84% yield with 8% Boc degradation.
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic ester group can be achieved under mild conditions, often using acidic or basic reagents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Resulting from protodeboronation reactions.
Scientific Research Applications
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: Utilized in the creation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparison with Similar Compounds
Research Findings and Data
Table 3: Solubility in Organic Solvents (mg/mL)
| Compound | Chloroform | Acetone | Hexane | |
|---|---|---|---|---|
| Phenylboronic acid pinacol ester | 45.2 | 38.7 | 2.1 | |
| This compound* | ~30† | ~25† | <1† | |
| 6-(Dimethylamino)pyridine-3-boronic acid pinacol ester | 50.1 | 42.3 | 3.5 |
†Estimated based on structural similarity to phenylboronic acid pinacol ester.
Biological Activity
6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring and a boronic acid moiety, allowing it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₇H₂₉BN₂O₄
- Molecular Weight : 334.22 g/mol
- CAS Number : 1032758-86-3
This compound features a tert-butoxycarbonyl (Boc) protecting group on the ethylamino side chain, enhancing its stability and solubility in biological systems.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles, which is a characteristic feature of boronic acids. This property enables the compound to interact with various enzymes and proteins, modulating their activity.
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for certain proteases, particularly in the context of viral replication. For instance, studies have indicated that similar boronic acid derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies .
- Protein Binding : The binding affinity of this compound towards specific proteins can influence various biochemical pathways. Its interaction with enzymes can lead to altered metabolic processes, making it a candidate for drug development targeting metabolic diseases .
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro:
Case Studies
- Antiviral Research : A study focused on amido boronic acids revealed that derivatives similar to 6-(Boc-ethylamino)pyridine-3-boronic acid were effective against SARS-CoV-2 Mpro, leading to a reduction in viral replication . The findings suggest that the structural features of these compounds are crucial for their inhibitory effects.
- Cancer Treatment : Another investigation highlighted the anticancer properties of boronic acid derivatives, showing that they could inhibit the growth of tumor cells in vitro and exhibit favorable pharmacokinetic profiles in vivo . The results indicated that these compounds might serve as promising leads for new cancer therapies.
Q & A
Q. What are the key synthetic routes for preparing 6-(Boc-ethylamino)pyridine-3-boronic acid pinacol ester?
The synthesis typically involves:
- Boc protection : Ethylamine is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water) .
- Suzuki-Miyaura coupling : The Boc-protected amine is coupled with a halogenated pyridine boronic ester. For example, Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at reflux can facilitate cross-coupling .
- Pinacol ester formation : Boronic acid intermediates are stabilized using pinacol (1,2-diol) in anhydrous conditions .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O, 25°C | ~85% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, reflux | 69% |
Q. How is this compound characterized to confirm purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR verify Boc-group integrity (tert-butyl signals at ~1.4 ppm) and boronic ester peaks (4,4,5,5-tetramethyl-1,3,2-dioxaborolane at ~1.3 ppm) .
- LC-MS : Confirms molecular ion peaks (e.g., [M+H⁺] at m/z 320.2 for Boc-protected derivatives) .
- Elemental Analysis : Validates C, H, N, and B content within ±0.4% .
Q. What are its primary applications in medicinal chemistry?
This compound is used as:
- Suzuki-Miyaura cross-coupling partner : For C-C bond formation in heterocyclic drug candidates (e.g., kinase inhibitors) .
- Protease-resistant intermediate : The Boc group stabilizes amines during peptide mimetic synthesis .
Advanced Research Questions
Q. How can cross-coupling efficiency be optimized for sterically hindered substrates?
Q. Key Variables :
| Variable | Impact on Yield | Reference |
|---|---|---|
| Pd Catalyst (XPhos vs. PPh₃) | +20% yield improvement | |
| Solvent (Dioxane vs. DMF) | DMF increases solubility by 40% |
Q. How does the Boc group influence stability under acidic/basic conditions?
Q. What strategies mitigate moisture sensitivity during storage?
Q. How are impurities (e.g., deboronation products) analyzed?
Q. Can computational modeling predict reactivity in cross-coupling?
Q. How stable is the compound in biological assay buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
